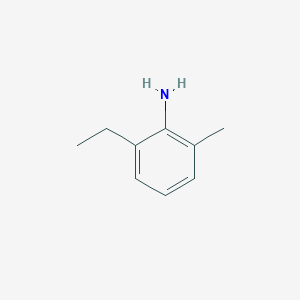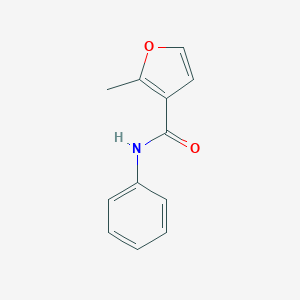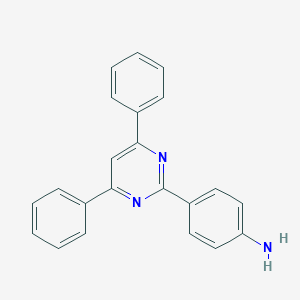
(1-cyclopentylpiperidin-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-cyclopentylpiperidin-4-yl)methanamine is an organic compound with the molecular formula C11H22N2. It belongs to the class of piperidine derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by a cyclopentyl group attached to the piperidine ring, which is further connected to a methanamine group.
Métodos De Preparación
The synthesis of (1-cyclopentylpiperidin-4-yl)methanamine can be achieved through various synthetic routes. One common method involves the reaction of cyclopentylamine with piperidine derivatives under controlled conditions. The process typically includes the following steps:
Cyclopentylamine Reaction: Cyclopentylamine is reacted with a suitable piperidine derivative in the presence of a catalyst.
Ring-Opening Addition: Ethylene oxide gas is added to the reaction mixture, leading to a ring-opening addition reaction.
Chlorination: The intermediate product is then chlorinated using a chlorinating agent.
Substitution Reaction: The chlorinated intermediate undergoes a substitution reaction with hydrazine hydrate to yield the final product.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity while minimizing the formation of by-products.
Análisis De Reacciones Químicas
(1-cyclopentylpiperidin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other functional groups.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(1-cyclopentylpiperidin-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of (1-cyclopentylpiperidin-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
(1-cyclopentylpiperidin-4-yl)methanamine can be compared with other similar compounds, such as:
1-(1-Benzyl-4-piperidinyl)methanamine: This compound has a benzyl group instead of a cyclopentyl group, leading to different chemical and biological properties.
1-(1-Phenylethyl)piperidin-4-yl)methanamine: The presence of a phenylethyl group imparts unique characteristics to this compound.
Propiedades
IUPAC Name |
(1-cyclopentylpiperidin-4-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c12-9-10-5-7-13(8-6-10)11-3-1-2-4-11/h10-11H,1-9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQGQSUQRLEZFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390126 |
Source


|
| Record name | 1-(1-Cyclopentylpiperidin-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132864-60-9 |
Source


|
| Record name | 1-(1-Cyclopentylpiperidin-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(2S,5R)-5-(2-Amino-6-Fluoropurin-9-ylOxolan-2-Yl]Methanol](/img/structure/B166957.png)



![4-[(E)-pent-1-enyl]morpholine](/img/structure/B166963.png)









